molecular formula C4H4BBrO3 B12975103 (3-Bromofuran-2-yl)boronic acid

(3-Bromofuran-2-yl)boronic acid

Cat. No.: B12975103
M. Wt: 190.79 g/mol
InChI Key: LYXYOVPFFMCSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromofuran-2-yl)boronic acid is an organoboron compound with the molecular formula C4H4BBrO3. It is a derivative of furan, where a bromine atom is substituted at the third position and a boronic acid group at the second position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromofuran-2-yl)boronic acid typically involves the bromination of furan followed by borylation. One common method is the bromination of furan using N-bromosuccinimide (NBS) to yield 3-bromofuran. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: (3-Bromofuran-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other reactions like oxidation, reduction, and substitution under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted furan derivatives .

Mechanism of Action

The mechanism by which (3-Bromofuran-2-yl)boronic acid exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the successful coupling of organic fragments .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Bromophenylboronic acid
  • 2-Furylboronic acid

Comparison: (3-Bromofuran-2-yl)boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the furan ring. This dual functionality allows it to participate in a wider range of reactions compared to simpler boronic acids like phenylboronic acid. Additionally, the furan ring imparts distinct electronic properties that can influence the reactivity and selectivity of the compound in various synthetic applications .

Properties

Molecular Formula

C4H4BBrO3

Molecular Weight

190.79 g/mol

IUPAC Name

(3-bromofuran-2-yl)boronic acid

InChI

InChI=1S/C4H4BBrO3/c6-3-1-2-9-4(3)5(7)8/h1-2,7-8H

InChI Key

LYXYOVPFFMCSPG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CO1)Br)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.